molecular formula C19H16O4 B8387266 Phenethyl 5,6-dihydroxynaphthalene-2-carboxylate

Phenethyl 5,6-dihydroxynaphthalene-2-carboxylate

Cat. No. B8387266
M. Wt: 308.3 g/mol
InChI Key: OFPFJSWYCBDRHK-UHFFFAOYSA-N
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Patent
US05610185

Procedure details

A total of 240 mg (1.0 mmol) of 5,6-dimethoxy-2-naphthoic acid (Burke, T. R., et al., J. Med. Chem. (1993) 36, 425-432) was heated neat with pyridine.HCL (5.0 g) at 180°-200° C. under argon (40 minutes). Excess pyridine.HCL was distilled off under high vacuum and residue mixed with 1N HCL (20 mL), giving 5,6-dihydroxy-2-naphtohoic acid a light yellow solid which was collected by filtration (160 mg). A 140 mg (0.7 mmol) portion was reacted β-phenylethyl alcohol as described for compound 67H-46-A and purified by silica gel chromatography (CHC3) to provide product 67H-52-A as a white solid (1200 mg, 36% yield overall): mp 164°-166° C.; 1HNMR (DMSO-d6) δ8.40 (d, 1H, J=1.6 Hz), 8.07 (d, 1H, J=8.8 Hz), 7.80 (dd, 1H, J=1.6 Hz & 8.8 Hz), 7.49 (d, 1H, J=8.6 Hz), 7.38-7.33 (m, 5H), 7.25 (d, 1H, J=8.6 Hz), 4.51 (t, 2H, J=6.8 Hz), 3.08 (t, 2H, J=6.8 Hz); FABMS (NBA,-VE)mz 307 (M--H). Anal. (C19H16O4) C,H.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]([O:13]C)=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:15]([OH:17])=[O:16])=[CH:8]2>N1C=CC=CC=1>[C:4]1([CH2:5][CH2:6][O:17][C:15]([C:7]2[CH:6]=[CH:5][C:4]3[C:9](=[CH:10][CH:11]=[C:12]([OH:13])[C:3]=3[OH:2])[CH:8]=2)=[O:16])[CH:9]=[CH:10][CH:11]=[CH:12][CH:3]=1

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1OC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 180°-200° C.
CUSTOM
Type
CUSTOM
Details
under argon (40 minutes)
Duration
40 min
DISTILLATION
Type
DISTILLATION
Details
HCL was distilled off under high vacuum and residue
ADDITION
Type
ADDITION
Details
mixed with 1N HCL (20 mL)
CUSTOM
Type
CUSTOM
Details
giving 5,6-dihydroxy-2-naphtohoic acid a light yellow solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration (160 mg)
CUSTOM
Type
CUSTOM
Details
A 140 mg (0.7 mmol) portion was reacted β-phenylethyl alcohol
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (CHC3)
CUSTOM
Type
CUSTOM
Details
to provide product 67H-52-A as a white solid (1200 mg, 36% yield overall)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCOC(=O)C1=CC2=CC=C(C(=C2C=C1)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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